Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester
CAS No.: 68480-21-7
Cat. No.: VC16554630
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68480-21-7 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 2-methylpropyl 2-(dimethylamino)benzoate |
| Standard InChI | InChI=1S/C13H19NO2/c1-10(2)9-16-13(15)11-7-5-6-8-12(11)14(3)4/h5-8,10H,9H2,1-4H3 |
| Standard InChI Key | KWNYRTDLTSGITQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC(=O)C1=CC=CC=C1N(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Identifiers
The compound is defined by the molecular formula C₁₃H₁₉NO₂, corresponding to a molecular weight of 221.25 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 68480-21-7 |
| EC Number | 270-898-9 |
| UNII | 62564VZ8AZ |
| IUPAC Name | 2-methylpropyl 2-(dimethylamino)benzoate |
| SMILES | CN(C)C1=CC=CC=C1C(=O)OCC(C)C |
The structure comprises a benzoic acid backbone substituted at the ortho position with a dimethylamino group (-N(CH₃)₂) and esterified with a 2-methylpropyl (isobutyl) group .
Structural Features and Conformation
The dimethylamino group at the 2-position introduces electron-donating effects, which influence the compound’s reactivity and solubility. The ester linkage (-COO-) provides hydrolytic lability under acidic or basic conditions, a characteristic common to esters. Computational models predict a planar benzene ring with the dimethylamino and ester groups adopting gauche conformations to minimize steric hindrance .
Synthesis and Manufacturing Processes
Synthetic Routes
While no explicit synthesis protocols for this compound are documented in the provided sources, analogous methods for para-substituted dimethylamino benzoates offer insights. A patent (CN103772225A) describes the preparation of p-dimethylamino benzoates via oxidation of p-dimethylaminobenzaldehyde with hydrogen peroxide and alcohols under Iron(III) perchlorate catalysis . Adapting this approach, the target compound could theoretically be synthesized through:
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Esterification: Reacting 2-(dimethylamino)benzoic acid with isobutyl alcohol using acid catalysts (e.g., H₂SO₄).
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Oxidative Esterification: Oxidizing 2-(dimethylamino)benzaldehyde with isobutyl alcohol and hydrogen peroxide, as in the patent method .
Industrial Viability
The patent highlights advantages such as mild reaction conditions (15–35°C), high yields (>99%), and minimal waste . These factors suggest scalability for the target compound, though the ortho substitution may necessitate modified reaction kinetics or catalysts to address steric challenges.
Physicochemical Properties
Predicted and Experimental Data
Experimental data for this specific compound are sparse, but properties can be inferred from structural analogs:
The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the isobutyl chain contributes to lipophilicity .
Applications and Industrial Relevance
Comparative Analysis
The patent emphasizes para-substituted derivatives like EHA (Ebecryl 507) for industrial use due to superior UV absorption. The ortho configuration of the target compound may limit its efficacy in such roles but could offer niche applications in asymmetric synthesis or specialty polymers.
Recent Research and Future Perspectives
Knowledge Gaps
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Synthetic Optimization: No studies compare catalytic systems for ortho- vs. para-substituted dimethylamino benzoates.
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Biological Activity: Untested potential as an antimicrobial or enzyme inhibitor.
Emerging Opportunities
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Green Chemistry: Developing solvent-free or biocatalytic routes to improve sustainability.
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Materials Science: Exploring its role in self-healing polymers or conductive coatings.
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